![molecular formula C22H18N2O4S B2405123 (E)-4-(2-cyano-2-(4-phenylthiazol-2-yl)vinyl)-2,6-dimethoxyphenyl acetate CAS No. 683250-40-0](/img/structure/B2405123.png)
(E)-4-(2-cyano-2-(4-phenylthiazol-2-yl)vinyl)-2,6-dimethoxyphenyl acetate
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Overview
Description
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It may include the reactants, conditions, catalysts, and the mechanism of the reaction .Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR spectroscopy, etc., to determine the spatial arrangement of atoms in the molecule .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, its reactivity, and the conditions under which it reacts .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, chemical stability, etc .Scientific Research Applications
Synthesis of Nitrogen-Containing Heterocycles
Miyamoto and Yamazaki (1989) explored the formation and structure of new 1,2,4-triazole derivatives, demonstrating the utilization of compounds similar to (E)-4-(2-cyano-2-(4-phenylthiazol-2-yl)vinyl)-2,6-dimethoxyphenyl acetate in synthesizing nitrogen-containing heterocycles. This highlights the compound's role in creating structurally diverse and potentially biologically active molecules (Miyamoto & Yamazaki, 1989).
Asymmetric Cyclopropanation
Midura and Mikołajczyk (2002) focused on the asymmetric cyclopropanation of chiral vinyl compounds, which could involve structures similar to the one . This research is significant in the context of enantioselective synthesis, a crucial aspect of medicinal chemistry (Midura & Mikołajczyk, 2002).
Electrosynthesis of Isothiazoles
Kunugi et al. (1999) examined the electrosynthesis of sulfur-containing compounds from vinyl sulfones with cyano groups. Their work indicates the potential for electrosynthetic applications of compounds like (E)-4-(2-cyano-2-(4-phenylthiazol-2-yl)vinyl)-2,6-dimethoxyphenyl acetate in producing isothiazoles, which are important in pharmaceutical chemistry (Kunugi et al., 1999).
Development of Novel Copolymers
Barilla et al. (2021) investigated novel copolymers of vinyl acetate using compounds with structural similarities to (E)-4-(2-cyano-2-(4-phenylthiazol-2-yl)vinyl)-2,6-dimethoxyphenyl acetate. This research underscores the compound's potential in the field of polymer chemistry, particularly in developing materials with unique properties (Barilla et al., 2021).
Photoluminescent Material Development
Ekinci et al. (2000) explored the electrooxidation of amino-cyano-phenylthiophene, closely related to the compound , suggesting its potential application in developing new classes of photoluminescent materials. Such materials are vital in the fields of optoelectronics and sensor technology (Ekinci et al., 2000).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
[4-[(E)-2-cyano-2-(4-phenyl-1,3-thiazol-2-yl)ethenyl]-2,6-dimethoxyphenyl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O4S/c1-14(25)28-21-19(26-2)10-15(11-20(21)27-3)9-17(12-23)22-24-18(13-29-22)16-7-5-4-6-8-16/h4-11,13H,1-3H3/b17-9+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HACBOAWBDFNMQG-RQZCQDPDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1OC)C=C(C#N)C2=NC(=CS2)C3=CC=CC=C3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=C(C=C(C=C1OC)/C=C(\C#N)/C2=NC(=CS2)C3=CC=CC=C3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-(2-cyano-2-(4-phenylthiazol-2-yl)vinyl)-2,6-dimethoxyphenyl acetate |
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